molecular formula C20H18N2O3 B2692319 2-morpholino-3-(phenylamino)naphthalene-1,4-dione CAS No. 307541-95-3

2-morpholino-3-(phenylamino)naphthalene-1,4-dione

Cat. No.: B2692319
CAS No.: 307541-95-3
M. Wt: 334.375
InChI Key: XXMWKFRERSOEPV-UHFFFAOYSA-N
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Description

2-morpholino-3-(phenylamino)naphthalene-1,4-dione is a chemical compound with the molecular formula C20H18N2O3 and a molecular weight of 334.37 g/mol It is known for its unique structure, which includes a naphthalene core substituted with morpholino and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with morpholine and aniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by morpholino and phenylamino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-3-(phenylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or phenylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-morpholino-3-(phenylamino)naphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways are still under investigation, but its ability to induce oxidative stress and apoptosis is well-documented .

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholino-3-(phenylamino)naphthalene-1,4-dione
  • 2,3-dibromonaphthalene-1,4-dione
  • 2-(4-morpholinyl)-3-(phenylamino)-1,4-naphthoquinone

Uniqueness

This compound stands out due to its unique combination of morpholino and phenylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-anilino-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19-15-8-4-5-9-16(15)20(24)18(22-10-12-25-13-11-22)17(19)21-14-6-2-1-3-7-14/h1-9,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMWKFRERSOEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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